Piperazine, 3,3-dimethyl-1-phenyl-(9CI)

Description

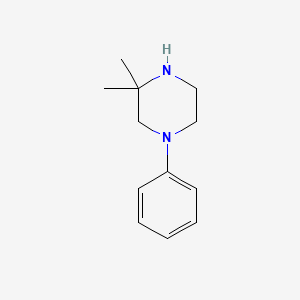

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is an organic compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structural features, which include a phenyl group and two methyl groups attached to the piperazine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3,3-dimethyl-1-phenylpiperazine |

InChI |

InChI=1S/C12H18N2/c1-12(2)10-14(9-8-13-12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |

InChI Key |

AIKJILFWDCMKNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CCN1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Diamine Precursors

Reductive amination serves as a foundational method for constructing the piperazine core. A key approach involves reacting N-methyl ethylenediamine with methyl benzoylformate under acidic conditions to form a 3,4-dehydropiperazine-2-one intermediate. Subsequent reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the target compound. This method, detailed in U.S. Patent 6,603,003, achieves a 60.5% yield after purification.

Critical Reaction Parameters :

- Temperature : 50–55°C for LiAlH₄ reduction.

- Solvent : THF ensures optimal solubility of intermediates.

- Purification : Hexane recrystallization minimizes by-products like unreacted diamine.

A comparative study demonstrated that substituting LiAlH₄ with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) improves selectivity, reducing unwanted N-methylation by-products.

Catalytic Hydrogenation of Protected Intermediates

Industrial-scale synthesis often employs protective groups to enhance regioselectivity. In the method described in WO 2004/106309, 1-benzyl-3,3-dimethylpiperazine is synthesized via alkylation of a benzyl-protected precursor. Catalytic hydrogenation using 5% palladium-carbon (Pd/C) under 80–100 psi H₂ in acetic acid removes the benzyl group, yielding the final product with >99% purity.

Advantages :

- By-Product Mitigation : Avoids formation of 2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine isomers.

- Scalability : Toluene extraction and vacuum distillation enable multi-kilogram production.

Cyclization of α-Ketoesters with Diamines

A novel pathway involves cyclizing methyl benzoylformate with N-methyl ethylenediamine in toluene under reflux. This one-pot reaction forms a 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one intermediate, which is reduced to the target compound. The process, optimized in U.S. Patent 6,603,003, highlights:

Key Steps :

- Cyclization : Conducted at 60–65°C for 6 hours.

- Reduction : LiAlH₄ in THF at reflux (66–70°C).

Yield : 69.6% for the cyclization step, with an overall yield of 48% after reduction.

Alkylation of Piperazine Derivatives

Direct alkylation of 2-phenylpiperazine with methyl iodide in dimethylformamide (DMF) and sodium hydride presents a straightforward route. However, this method suffers from non-selective methylation , producing a mixture of 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine. Purification via fractional distillation or chromatography is required, reducing overall efficiency.

Optimization Strategy :

- Stoichiometric Control : Using 1.1–1.2 equivalents of methyl iodide minimizes over-alkylation.

- Temperature : Maintaining 10–25°C during methylation improves selectivity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety . The catalytic hydrogenation method is favored industrially due to:

- Solvent Recycling : Toluene and acetic acid are recoverable.

- Catalyst Reusability : Pd/C can be reactivated for multiple batches.

- Regulatory Compliance : Avoids hazardous reagents like LiAlH₄.

Emerging Methodologies

Recent advances include enzymatic synthesis and flow chemistry . For example, immobilized transaminases catalyze the formation of chiral piperazines with enantiomeric excess (>90%). Additionally, continuous-flow systems reduce reaction times from hours to minutes, though scalability remains under investigation.

Chemical Reactions Analysis

Acylation

Mechanism :

Nucleophilic attack by the amine on the acyl electrophile, followed by proton transfer to form an amide bond.

Typical Reagents :

-

Acyl halides (e.g., acetyl chloride)

-

Acid anhydrides (e.g., acetic anhydride)

Alkylation

Piperazines undergo alkylation via nucleophilic substitution with alkyl halides. In this compound, the bulky substituents may limit accessibility to the nitrogen centers, potentially favoring mono-alkylation over di-alkylation .

Mechanism :

SN2 displacement of the leaving group (e.g., halide) by the amine nucleophile.

Typical Reagents :

-

Alkyl halides (e.g., methyl iodide)

-

Bases (e.g., triethylamine)

Example :

Reaction with methyl iodide could yield mono- or di-alkylated products, depending on reaction conditions and steric effects.

N-Oxidation

Piperazines can undergo N-oxidation to form N-oxides using oxidizing agents like peracids (e.g., meta-chloroperbenzoic acid). The reaction typically occurs at secondary amine positions .

Mechanism :

Electrophilic addition of the oxidizing agent to the nitrogen atom, forming an N-oxide.

Typical Reagents :

-

Peracids (e.g., m-CPBA)

-

Hydrogen peroxide

Coordination Chemistry

Piperazines can act as ligands in metal complexes. The substituents in this compound may influence coordination geometry and stability. For example, the phenyl group could participate in π-π interactions with metal centers .

Mechanism :

Donation of lone pairs from nitrogen atoms to metal ions (e.g., Cu²⁺, Zn²⁺).

Typical Applications :

-

Synthesis of macrocyclic complexes

-

Catalytic systems

Reaction Mechanisms and Conditions

| Reaction Type | Key Factors | Expected Outcome |

|---|---|---|

| Acylation | Steric hindrance from dimethyl/phenyl groups | Amide derivatives at less hindered nitrogens |

| Alkylation | Mono- vs. di-alkylation | Mono-alkylated product favored due to steric effects |

| N-Oxidation | Oxidation selectivity | N-oxide formation at secondary amines |

| Coordination | Substituent effects on ligand binding | Metal complexes with varied geometries |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Piperazine derivatives are widely utilized as intermediates in the synthesis of complex organic molecules. Specifically, Piperazine, 3,3-dimethyl-1-phenyl-(9CI) serves as a crucial building block for various chemical reactions. It is involved in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable complexes with other organic compounds .

Synthesis Example:

A notable application includes the optimization of synthetic pathways for producing N,N-diethyl-3,5-dimethylaniline from piperazine derivatives. This reaction demonstrates the versatility of piperazine in forming various amines under optimized conditions .

Table 1: Chemical Reactions Involving Piperazine Derivatives

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Amine Synthesis | N,N-Diethyl-3,5-dimethylaniline | High | |

| Coordination Chemistry | Complex Formation | Variable | |

| Functional Group Modification | Various Amines | High |

Pharmacological Applications

Psychoactive Properties

Piperazine derivatives have been implicated in the development of designer drugs. For instance, Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is structurally similar to known psychoactive substances and has been studied for its effects when combined with other drugs like ecstasy. This compound has been detected in illicit drug formulations, highlighting its relevance in forensic toxicology .

Detection Methods

Recent advancements have led to the development of rapid detection methods for piperazine derivatives using liquid chromatography-mass spectrometry (LC-MS). These methods allow for the identification and quantification of piperazines in biological samples such as serum and urine. The sensitivity and specificity of LC-MS make it a preferred choice for analyzing piperazine-related substances in toxicology .

Table 2: Detection Parameters for Piperazine Derivatives

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Analysis Time | 15 minutes |

| Sample Type | Serum, Urine |

Case Studies

Case Study 1: Detection of Designer Drugs

A study focused on the detection of piperazine derivatives in seized materials revealed that these compounds are often present alongside other psychoactive substances. The study utilized LC-MS to confirm the presence of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) in samples sold as ecstasy . The findings underscored the need for improved analytical techniques to monitor emerging psychoactive substances effectively.

Case Study 2: Synthesis Optimization

Research into optimizing the synthesis of piperazine derivatives has shown that varying reaction conditions can significantly enhance yield and selectivity. For example, using specific solvents and catalysts has been demonstrated to improve the efficiency of producing N,N-diethyl-3,5-dimethylaniline from piperazine . Such studies contribute valuable insights into industrial applications where high purity and yield are critical.

Mechanism of Action

The mechanism of action of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in physiological effects such as muscle relaxation or inhibition of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Piperazine, 1-phenyl-: Similar structure but lacks the two methyl groups.

Piperazine, 3-methyl-1-phenyl-: Contains only one methyl group in addition to the phenyl group.

Piperazine, 1-methyl-3-phenyl-: Methyl group attached to the nitrogen atom instead of the carbon atom

Uniqueness

Piperazine, 3,3-dimethyl-1-phenyl-(9CI) is unique due to the presence of two methyl groups at the 3-position of the piperazine ring, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Biological Activity

Piperazine derivatives, including Piperazine, 3,3-dimethyl-1-phenyl-(9CI), have garnered significant attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Piperazine Derivatives

Piperazine is a heterocyclic organic compound that serves as a core structure for various pharmaceutical agents. The modification of the piperazine ring can lead to compounds with distinct biological properties. Piperazine derivatives have been reported to exhibit a wide range of activities, including:

- Antimicrobial

- Anticancer

- Antiviral

- Neuropharmacological effects

The biological activity of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

- Receptor Binding : Piperazine derivatives often act as ligands for neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing neurotransmission and potentially leading to therapeutic effects in psychiatric disorders .

- Enzyme Inhibition : Some studies have shown that piperazine derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, receptor tyrosine kinases and cyclin-dependent kinases are common targets .

- Cell Cycle Regulation : Piperazine compounds may induce cell cycle arrest in cancer cells, leading to apoptosis or necroptosis, which is crucial for their anticancer properties .

Biological Activity Data

The following table summarizes the biological activities of Piperazine, 3,3-dimethyl-1-phenyl-(9CI) along with relevant IC50 values where applicable:

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of piperazine derivatives, it was found that a derivative with a similar structure to Piperazine, 3,3-dimethyl-1-phenyl-(9CI) exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of 0.12 µM. This suggests potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Neuropharmacological Effects

Another research highlighted the potential of piperazine derivatives in modulating dopaminergic pathways. The compound LQFM018, which contains a piperazine moiety similar to Piperazine, 3,3-dimethyl-1-phenyl-(9CI), demonstrated binding affinity for dopamine receptors and induced cell death mechanisms in K562 leukemic cells through flow cytometric analyses .

Q & A

Q. How can the synthesis of 3,3-dimethyl-1-phenylpiperazine derivatives be confirmed experimentally?

Synthesis confirmation requires a combination of elemental analysis and spectral characterization (e.g., NMR, IR, mass spectrometry). For example, modified piperazine derivatives were validated by comparing calculated and observed elemental composition percentages (C, H, N) and analyzing spectral peaks for functional groups like N–H stretching (3200–3400 cm⁻¹ in IR) and aromatic proton signals (δ 6.5–7.5 ppm in ¹H NMR) .

Q. What methodologies are recommended for assessing the toxicity of 3,3-dimethyl-1-phenylpiperazine in preclinical studies?

Use rodent models with standardized protocols for acute toxicity (e.g., LD₅₀ determination) and subchronic exposure. For instance, toxicity data from hydrazine derivatives (e.g., LD₅₀ values ranging from 2.59 to 3.65 mg/kg in rodents) highlight the importance of route-specific exposure analysis (oral vs. intravenous) to account for metabolic variations .

Q. How can researchers screen for antiplatelet activity in piperazine derivatives?

Employ in vitro platelet aggregation assays using agonists like ADP or collagen. Modified piperazine derivatives have shown antiplatelet activity in such assays, though structural modifications (e.g., beta-cyclodextrin inclusion) may reduce efficacy while lowering toxicity .

Advanced Research Questions

Q. How does the conformational flexibility of the aryl ring in 3,3-dimethyl-1-phenylpiperazine influence its pharmacological activity?

Co-planarity vs. perpendicular orientation of the aryl ring relative to the piperazine nitrogen determines receptor binding. Computational modeling (e.g., molecular docking) and SAR studies suggest that coplanar conformations enhance affinity for serotonin receptors (e.g., 5-HT₁ₐ), critical for anxiolytic or antidepressant effects .

Q. What strategies resolve contradictions between low toxicity and reduced biological activity in modified piperazine derivatives?

Structure-activity trade-offs can be addressed by balancing steric hindrance (e.g., beta-cyclodextrin inclusion) with bioisosteric replacements. For example, substituting bulky groups with polar moieties (e.g., sulfonamides) may restore activity while maintaining low toxicity .

Q. How can computational tools elucidate the biosynthetic pathways of strained piperazine alkaloids like herquline A?

Density functional theory (DFT) and enzymatic reaction modeling can predict key intermediates. For herquline A, nonribosomal peptide synthetase (NRPS)-derived dityrosine piperazines undergo stereoselective reductions and methylations, with computational validation of transition states explaining regioselectivity .

Q. What synthetic routes optimize yield for unsymmetrical piperazine diamides?

Convergent synthesis using bromoacetyl intermediates and sulfonyl piperazines enables modular assembly. For example, coupling bromoacetamide derivatives with arylsulfonyl piperazines via nucleophilic substitution (NaBH(OAc)₃, DCE) achieves >70% yield in lead optimization workflows .

Q. How do recent advances in piperazine synthesis improve access to carbon-substituted derivatives?

Transition-metal-catalyzed cyclizations (e.g., Pd-mediated C–N coupling) and borrowing hydrogen strategies enable efficient ring formation. The SnAP (Sn-catalyzed alkylation of piperazine) method allows regioselective introduction of alkyl groups without protecting groups .

Methodological Guidance

Q. What analytical techniques differentiate regioisomers in substituted piperazines?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., ¹H-¹³C HSQC) resolve positional ambiguity. For example, NOESY correlations can distinguish between N1- and N4-substituted isomers based on spatial proximity of substituents .

Q. How should researchers validate computational predictions of piperazine bioactivity?

Combine molecular dynamics simulations with in vitro functional assays (e.g., receptor binding or enzyme inhibition). For arylpiperazines, predicted 5-HT₁ₐ affinities were experimentally confirmed via radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.